7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound includes a fused imidazo-pyridine ring system with a methyl group at the 7th position and a 3-methylphenyl group at the 2nd position, along with a carbaldehyde functional group at the 3rd position.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity .
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Preliminary studies suggest that most compounds in the imidazo[1,2-a]pyridine class show non-toxicity against tested cell lines
Molecular Mechanism
The direct functionalization of imidazo[1,2-a]pyridines, including this compound, through radical reactions suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic or basic conditions. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst . This reaction can be carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, solvent-free or green chemistry approaches are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reduction: 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-methanol
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative-hypnotic drug used for the treatment of insomnia.
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine structure.
Minodronic Acid: An antiosteoporosis drug with a 3-substituted imidazo[1,2-a]pyridine core.
Uniqueness
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. The presence of the 3-methylphenyl group and the carbaldehyde functional group can influence its interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
7-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-7-6-12(2)9-15(18)17-16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGOSQZQZADXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CC(=CC3=N2)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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